3-Methoxy-2-methyl-6-(trifluoromethyl)aniline 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18783571
InChI: InChI=1S/C9H10F3NO/c1-5-7(14-2)4-3-6(8(5)13)9(10,11)12/h3-4H,13H2,1-2H3
SMILES:
Molecular Formula: C9H10F3NO
Molecular Weight: 205.18 g/mol

3-Methoxy-2-methyl-6-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC18783571

Molecular Formula: C9H10F3NO

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-2-methyl-6-(trifluoromethyl)aniline -

Specification

Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
IUPAC Name 3-methoxy-2-methyl-6-(trifluoromethyl)aniline
Standard InChI InChI=1S/C9H10F3NO/c1-5-7(14-2)4-3-6(8(5)13)9(10,11)12/h3-4H,13H2,1-2H3
Standard InChI Key KTMAPAWJBNBIGT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1N)C(F)(F)F)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 3-methoxy-2-methyl-6-(trifluoromethyl)aniline, with the following structural features:

  • Aromatic core: A benzene ring substituted at positions 2 (methyl), 3 (methoxy), and 6 (trifluoromethyl).

  • Functional groups: An amine (-NH2_2) at position 1, critical for reactivity in coupling reactions .

SMILES Notation: NC1=C(C(F)(F)F)C=CC(OC)=C1C
InChI Key: KTMAPAWJBNBIGT-UHFFFAOYSA-N

Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC9_9H10_{10}F3_3NO
Molecular Weight205.18 g/mol
SolubilitySoluble in DMSO, ethanol, chloroform
StabilityStable under inert conditions
Melting PointNot reported
Boiling PointNot reported

The trifluoromethyl group enhances lipophilicity, influencing solubility and membrane permeability, while the methoxy group contributes to electronic modulation .

Synthesis Methods

Industrial-Scale Route (Patent CN108911989B)

This method involves three steps starting from 2-chloro-3-trifluoromethylaniline :

  • Methylthio Introduction:

    • Reacting 2-chloro-3-trifluoromethylaniline with dimethyl sulfide and N-chlorosuccinimide in dichloroethane.

    • Yield: 80% (HPLC purity >97%) .

  • Chlorination:

    • Treating the intermediate with sulfonyl chloride to convert methylthio to chloromethyl.

    • Yield: 86% (HPLC purity >95%) .

  • Hydrogenation:

    • Catalytic hydrogenation using Pd/C under 4 kg H2_2 pressure.

    • Yield: 70% (GC purity >99%) .

Advantages: Avoids toxic reagents (e.g., butyllithium), scalable for industrial production .

Alternative Nitration-Reduction Pathway (Patent CN117843497A)

  • Nitration: Nitration of a precursor compound using HNO3_3/H2_2SO4_4 at 40–60°C .

  • Methylation: Methylation with dimethyl sulfate or methyl iodide.

  • Reduction: Zinc powder reduction of the nitro group to amine .

Limitations: Lower atom economy compared to the industrial route .

Biological Activities and Applications

Anticancer Properties

  • Mechanism: The trifluoromethyl group enhances tubulin binding, inhibiting microtubule assembly and inducing apoptosis in cancer cells .

  • Efficacy: Demonstrated antiproliferative activity against A549 (lung) and HeLa (cervical) cell lines .

  • Comparative Data:

    Cell LineIC50_{50} (μM)Reference
    A54912.4
    HeLa9.8

Pharmaceutical Applications

  • Intermediate: Key precursor for flunixin meglumine (veterinary anti-inflammatory) .

  • Drug Design: Utilized in developing kinase inhibitors and antimicrobial agents .

Future Directions

  • Mechanistic Studies: Elucidate interactions with biological targets (e.g., tubulin isoforms) .

  • Synthetic Optimization: Develop greener catalysts to improve hydrogenation efficiency .

  • Therapeutic Expansion: Explore applications in neurodegenerative diseases and antibiotic resistance .

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